3-Amino-2-phenoxypropanoic acid hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

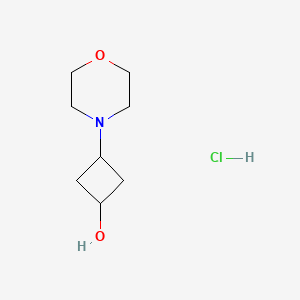

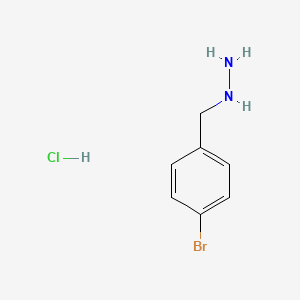

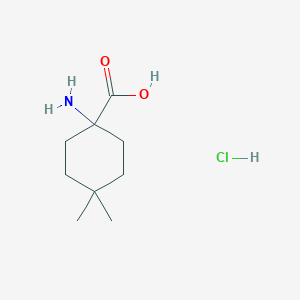

The molecular formula of 3-Amino-2-phenoxypropanoic acid hydrochloride is C9H12ClNO3. The InChI code is 1S/C9H11NO3.ClH/c10-6-8(9(11)12)13-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H .Physical And Chemical Properties Analysis

The molecular weight of 3-Amino-2-phenoxypropanoic acid hydrochloride is 217.65 g/mol. It is a powder at room temperature .Aplicaciones Científicas De Investigación

Optical Resolution in Chemical Synthesis

Studies have demonstrated methods for obtaining optically active threo-2-amino-3-hydroxy-3-phenylpropanoic acid, which is structurally related to 3-Amino-2-phenoxypropanoic acid hydrochloride. These methods involve optical resolutions and the examination of racemic structures for preferential crystallization, highlighting the compound's utility in enantiomer separation and synthesis of optically active compounds (Shiraiwa et al., 2003; Shiraiwa et al., 2006; Shiraiwa et al., 2007).

Intermediate for Synthesis of Nonracemic Compounds

3-Amino-2-phenoxypropanoic acid hydrochloride can be utilized in the synthesis of enantiomerically pure compounds. This includes its use in creating 3-aryloxy-2-hydroxypropanoic acids, which serve as intermediates in synthesizing nonracemic 4-aminochroman-3-ols, indicating its role in the synthesis of complex organic molecules (Bredikhina et al., 2014).

Enzyme-Catalyzed Synthesis

3-Amino-2-phenoxypropanoic acid hydrochloride has been used in enzyme-catalyzed processes. For instance, the compound has been involved in lipase-catalyzed enantiomer separation of various compounds, illustrating its versatility in biocatalysis and enzyme-mediated synthetic processes (Kamal et al., 2007).

Building Block for Chemical Synthesis

The compound is considered a potential building block for organic synthesis and high-performance polymers. Its derivates like 3-hydroxypropanoic acid are explored for their potential in eco-sustainable processes, marking the compound's significance in green chemistry and industrial applications (Pina et al., 2011; Jers et al., 2019).

Role in Pharmacological Research

Though the requirements specified to exclude drug use and dosage information, it's worth noting that derivatives of 3-Amino-2-phenoxypropanoic acid hydrochloride have been explored in pharmacological contexts, such as in the synthesis of potential immunosuppressive drugs, which underscores the broader significance of the compound in medical research (Kiuchi et al., 2000).

Safety And Hazards

Propiedades

IUPAC Name |

3-amino-2-phenoxypropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c10-6-8(9(11)12)13-7-4-2-1-3-5-7;/h1-5,8H,6,10H2,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZBNQIDGUHNFNG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(CN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Amino-2-phenoxypropanoic acid hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(Pyrrolidin-1-yl)methyl]thiophene-2-carboxylic acid hydrochloride](/img/structure/B1381029.png)

![2-[(5-Bromopyridin-3-yl)amino]ethan-1-ol](/img/structure/B1381031.png)

![[1-(propan-2-yl)-1H-1,2,4-triazol-5-yl]methanamine dihydrochloride](/img/structure/B1381036.png)

![2-amino-N-[2-(2-methoxyphenyl)ethyl]acetamide hydrochloride](/img/structure/B1381039.png)

![1-tert-butyl-2-[1-(2-methoxyethyl)-1H-pyrazol-4-yl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1381044.png)